5-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrobenzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
5-({4-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-3-NITROPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound featuring multiple functional groups, including imidazole, nitro, and thione groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({4-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-3-NITROPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of 4-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-3-NITROBENZALDEHYDE with 2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-({4-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-3-NITROPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated imidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, derivatives of this compound have shown potential as enzyme inhibitors and antimicrobial agents. The presence of the imidazole ring is particularly significant due to its role in biological systems .
Medicine
Medicinally, this compound and its derivatives are being explored for their potential therapeutic applications, including anti-inflammatory, anticancer, and antiviral activities. The nitro and thione groups contribute to its bioactivity .
Industry
Industrially, this compound is used in the development of advanced materials, including polymers and coatings. Its ability to undergo various chemical reactions makes it suitable for creating materials with specific properties .
Mechanism of Action
The mechanism of action of 5-({4-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-3-NITROPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the nitro and thione groups can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-METHYL-1H-IMIDAZOLE-4-CARBALDEHYDE: Shares the imidazole ring but lacks the nitro and thione groups.
2-NITRO-1H-IMIDAZOLE: Contains the nitro group but lacks the thione group.
4-IMIDAZOLYLTHIONE: Contains the thione group but lacks the nitro group.
Uniqueness
The uniqueness of 5-({4-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-3-NITROPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H11N5O4S2 |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
5-[[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C15H11N5O4S2/c1-19-5-4-16-15(19)26-11-3-2-8(7-10(11)20(23)24)6-9-12(21)17-14(25)18-13(9)22/h2-7H,1H3,(H2,17,18,21,22,25) |
InChI Key |
FYFSHFLVINWXKW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SC2=C(C=C(C=C2)C=C3C(=O)NC(=S)NC3=O)[N+](=O)[O-] |
Origin of Product |
United States |
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